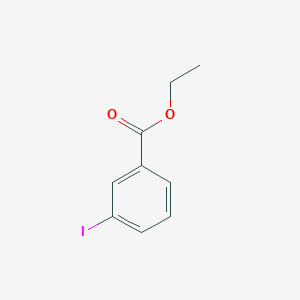

Ethyl 3-iodobenzoate

描述

Historical Trajectories of Aryl Iodide Chemistry

Aryl halides are a class of organic compounds where a halogen atom is directly attached to an aromatic ring. wikipedia.org Historically, their study dates back to the 19th century, with the initial description of isomers of dichlorobenzene in 1864 and 1875. britannica.com Among the aryl halides, aryl iodides have always been of particular interest due to the unique properties of the carbon-iodine (C-I) bond. This bond is the weakest among the carbon-halogen bonds, making aryl iodides the most reactive in various transformations.

The development of metal-catalyzed cross-coupling reactions in the latter half of the 20th century marked a significant turning point for aryl iodide chemistry. These reactions, which enable the formation of C-C, C-N, and C-O bonds, often proceed more readily with aryl iodides compared to their bromide or chloride counterparts. wikipedia.org Aryl iodides are considered "easy" substrates for many key transformations, including Suzuki, Sonogashira, and Heck couplings, as well as for the formation of organometallic reagents like Grignard reagents. ontosight.aiwikipedia.org While methods for synthesizing aryl iodides have evolved, from classic routes involving diazonium salts to modern C-H iodination techniques, their role as versatile intermediates in constructing complex molecular frameworks remains central to organic chemistry. wikipedia.orgchinesechemsoc.orgacs.org

Foundational Research Interests in 3-Iodobenzoate (B1234465) Esters

Iodobenzoate esters, including the 3-iodo isomer, serve as fundamental building blocks in synthetic chemistry. The ester functional group and the iodo-substituent provide two distinct points for chemical modification. Research interest in these compounds stems from their utility in creating more complex, polyfunctional molecules through sequential and selective reactions.

The 3-iodo (or meta) substitution pattern is of particular importance. This specific arrangement influences the electronic properties and reactivity of the aromatic ring, allowing for regioselective synthesis. Foundational research has utilized 3-iodobenzoate esters as key intermediates. For instance, N-succinimidyl 3-iodobenzoate ([*I]SIB), a derivative, has been developed as an agent for the indirect radioiodination of proteins, a critical tool in nuclear medicine. researchgate.net This highlights the role of the 3-iodobenzoate core in creating specialized reagents for biomedical applications. Furthermore, these esters are precursors for synthesizing a variety of compounds, including those with potential biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery programs. ontosight.airesearchgate.net

Scope and Significance of Ethyl 3-iodobenzoate as a Research Scaffold

This compound is a significant research scaffold due to its defined chemical properties and predictable reactivity. It serves as a readily available starting material for introducing a substituted phenyl ring into a target molecule. ontosight.ai Its physical and chemical characteristics are well-documented, providing a solid foundation for its use in synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉IO₂ sigmaaldrich.comnih.gov |

| Molecular Weight | 276.07 g/mol sigmaaldrich.combiosynth.com |

| Appearance | Colorless to light orange/yellow clear liquid tcichemicals.com |

| Boiling Point | 272 °C (lit.) sigmaaldrich.comsigmaaldrich.com; 161 °C at 38 mmHg tcichemicals.com |

| Density | 1.64 g/mL at 25 °C (lit.) sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.581 (lit.) sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 58313-23-8 sigmaaldrich.comtcichemicals.com |

The primary significance of this compound lies in its role as a versatile building block for constructing more elaborate molecular structures. ontosight.ai The iodine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, allowing for the facile creation of new carbon-carbon bonds. ontosight.ai This reactivity makes it a key component in the synthesis of a wide array of complex organic molecules. For example, it is used as a precursor in the synthesis of various substituted biaryls and heterocycles. sigmaaldrich.comsigmaaldrich.com

Research has demonstrated the utility of this compound in a variety of synthetic transformations. It can be converted into an arylzinc bromide or a functionalized arylmagnesium compound (Grignard reagent), which can then participate in further reactions. sigmaaldrich.comchemicalbook.comrsc.org These organometallic intermediates are powerful tools for forming new bonds with high precision.

| Reactant | Reaction Type | Product Class | Reference |

|---|---|---|---|

| This compound | Iodine-Magnesium Exchange / Grignard Reaction | Functionalized Arylmagnesium Compounds | sigmaaldrich.comrsc.org |

| This compound | Reaction with i-PrMgBr and ZnBr₂ | Arylzinc Halides | sigmaaldrich.comchemicalbook.com |

| This compound | Suzuki Coupling | Ethyl 3-phenylbenzoate | sigmaaldrich.com |

| This compound | Coupling Reactions | Substituted Quinolines | sigmaaldrich.comsigmaaldrich.com |

| This compound | Coupling with Benzimidazole (B57391) | Ethyl 3-(1H-benzo[d]imidazol-1-yl)benzoate | researchgate.net |

| This compound | Coupling Reactions | Carborane Derivatives | sigmaaldrich.comsigmaaldrich.com |

The use of this compound as a molecular scaffold is also evident in its application for creating trifunctionalized molecules for use in life sciences, demonstrating its role in the assembly of complex bioconjugates. researchgate.net Its involvement in the synthesis of precursors for benzocyclobutenols further showcases its versatility in building strained ring systems. rsc.org The consistent and reliable reactivity of this compound solidifies its status as a cornerstone scaffold in advanced chemical research.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGCXCWRMMXDAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207044 | |

| Record name | Ethyl 3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58313-23-8 | |

| Record name | Ethyl 3-iodobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058313238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-iodobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategies for the Synthesis of Ethyl 3 Iodobenzoate and Its Substituted Analogs

Established Synthetic Pathways

Traditional methods for synthesizing ethyl 3-iodobenzoate (B1234465) primarily involve direct halogenation of the corresponding ester or esterification of the pre-iodinated benzoic acid.

Direct Halogenation Approaches for Benzoate (B1203000) Esters

Direct iodination of ethyl benzoate presents a straightforward route to ethyl 3-iodobenzoate. However, due to the low reactivity of molecular iodine, this transformation often requires the use of a potent iodinating agent or harsh reaction conditions. ijsrst.com One established method involves the use of iodine in the presence of an oxidizing agent, such as chromium(VI) oxide, in a strongly acidic medium like a mixture of acetic acid, acetic anhydride, and sulfuric acid. oup.com This approach, while effective, can lead to the formation of isomeric byproducts and requires careful control of reaction conditions to achieve desirable yields. oup.com

Electrochemical methods have also been explored for the iodination of electron-deficient arenes like ethyl benzoate. researchgate.netresearchgate.net These methods can offer an alternative to traditional chemical oxidants, though they may require specific electrolytes and additives to achieve high yields. researchgate.netresearchgate.net

Table 1: Comparison of Direct Iodination Methods for Benzoate Esters

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Chemical Oxidation | I₂, CrO₃, AcOH/Ac₂O/H₂SO₄ | Temperatures up to 65°C | Inexpensive reagents | Use of toxic Cr(VI), formation of byproducts |

| Electrochemical | Bu₄NI, Lewis acid-free | Nitromethane solvent | Avoids harsh chemical oxidants | May require specific and costly electrolytes |

Esterification of Iodo-Substituted Benzoic Acids

A widely employed and reliable method for the synthesis of this compound is the esterification of 3-iodobenzoic acid. ontosight.ai This reaction is typically carried out by reacting 3-iodobenzoic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This method, often referred to as Fischer esterification, is a classic and versatile approach for producing esters. vulcanchem.com The availability of 3-iodobenzoic acid as a starting material makes this a common and practical route.

Modern and Sustainable Synthetic Methodologies for Aryl Iodides

Recent advancements in synthetic chemistry have focused on developing more efficient, safer, and environmentally friendly methods for the preparation of aryl iodides, including this compound and its analogs.

One-Pot Diazotization-Iodination Protocols

One-pot diazotization-iodination of aromatic amines represents a significant improvement over traditional multi-step Sandmeyer reactions. nih.govingentaconnect.comthieme-connect.de This approach involves the in situ generation of a diazonium salt from an aromatic amine, such as ethyl 3-aminobenzoate, which is then immediately converted to the corresponding aryl iodide upon treatment with an iodine source like potassium iodide or sodium iodide. ijsrst.comthieme-connect.de

Several variations of this one-pot method have been developed, utilizing different reagents and conditions to enhance efficiency and safety. For instance, the use of tert-butyl nitrite (B80452) (TBN) in the presence of saccharin (B28170) and glacial acetic acid provides a greener and low-cost alternative. nih.govingentaconnect.com Another approach employs an acidic ionic liquid, N-methyl-2-pyrrolidonum hydrosulfate ([H-NMP]HSO₄), which allows the reaction to proceed at room temperature without the formation of phenolic byproducts. researchgate.netijcce.ac.ir These methods often offer advantages such as milder reaction conditions, reduced waste generation, and the use of less hazardous reagents. nih.govingentaconnect.comresearchgate.netijcce.ac.ir

Heterogeneous Catalysis in Aryl Iodide Synthesis (e.g., Nano Catalysis)

The use of heterogeneous catalysts in organic synthesis is a key aspect of green chemistry, as it facilitates catalyst recovery and reuse, often leading to more sustainable processes. rsc.orgorganic-chemistry.org In the context of aryl iodide synthesis, heterogeneous catalysts have been developed for one-pot diazotization-iodination reactions.

One notable example is the use of nanosilica periodic acid (nano-SPIA) as a reusable acid catalyst for the diazotization of aromatic amines with sodium nitrite, followed by iodination with potassium iodide under solvent-free conditions. kashanu.ac.ir Another system employs 1,3,5-trichlorotriazene (TCT) with wet silica (B1680970) (SiO₂) as an effective heterogeneous catalyst for the in situ generation of diazonium salts and subsequent iodination. ijsrst.com These methods demonstrate the potential of heterogeneous catalysis to create more environmentally benign pathways to aryl iodides. ijsrst.comkashanu.ac.ir

Furthermore, heterogeneous palladium catalysts, such as Pd/C, have been utilized in carbonylation reactions of aryl iodides, showcasing the broader utility of these catalytic systems in subsequent transformations of the synthesized products. nih.gov

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for aryl iodides to minimize environmental impact. acs.org This includes the development of one-pot reactions that reduce the number of synthetic steps, energy consumption, and waste generation. nih.govingentaconnect.com The use of safer, commercially available, and recyclable reagents is also a key focus. nih.govingentaconnect.comorganic-chemistry.org

For example, a telescopic reaction for aryl iodide synthesis has been developed that is metal-free, cost-effective, and has a broad substrate scope. nih.govingentaconnect.com In this process, the recovery and reuse of components like saccharin and the tetraethylammonium (B1195904) cation further contribute to waste reduction. nih.govingentaconnect.com The development of solvent-free reaction conditions, such as grinding techniques with solid catalysts, also aligns with green chemistry principles by eliminating the need for potentially harmful organic solvents. kashanu.ac.ir

Preparation of Functionalized this compound Derivatives

This compound serves as a versatile starting material for the synthesis of a wide array of functionalized derivatives. The presence of the iodine atom on the benzene (B151609) ring provides a reactive site for various chemical transformations, most notably cross-coupling reactions and the formation of organometallic reagents. ontosight.ai These reactions enable the introduction of diverse functional groups, leading to complex molecules with applications in medicinal chemistry and materials science. ontosight.aisolubilityofthings.com

The iodine atom can be readily displaced or activated for participation in numerous synthetic strategies. For instance, it is a key precursor for generating functionalized arylmagnesium and arylaluminum compounds. uni-muenchen.dersc.org The iodine-magnesium exchange, often facilitated by a "turbo Grignard reagent," proceeds smoothly to create an organomagnesium intermediate that can react with various electrophiles. rsc.org Similarly, this compound can be converted into an organoaluminum reagent, although this may require longer reaction times compared to ortho-substituted esters. uni-muenchen.de

Cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination are commonly employed to form new carbon-carbon and carbon-nitrogen bonds. ontosight.aiangenechemical.com The synthesis of ethyl 3-phenylbenzoate from this compound is a straightforward example of a Suzuki coupling. sigmaaldrich.com More complex derivatives, including those containing quinolinone and carborane moieties, have also been successfully synthesized using this precursor. sigmaaldrich.com

Furthermore, the aromatic ring of this compound can be further substituted to create multifunctional derivatives. A notable example is the borylation of this compound, which proceeds regioselectively without disturbing the iodine atom. The resulting arylboronic acid pinacol (B44631) ester can then undergo copper-catalyzed azidation to yield an azido (B1232118) derivative, a valuable building block for click chemistry. clockss.org This multi-step sequence allows for the creation of diazido compounds with distinct reactivities. clockss.org

The following table summarizes several examples of functionalized derivatives prepared from this compound and related compounds.

Table 1: Examples of Functionalized this compound Derivatives

| Starting Material | Reaction Type | Functionalized Derivative | Reference |

|---|---|---|---|

| This compound | Iodine-Magnesium Exchange / 1,2-Addition | Functionalized benzocyclobutenol | rsc.org |

| This compound | Metal Insertion (Aluminum) | Arylaluminum reagent | uni-muenchen.de |

| This compound | Borylation / Copper-Catalyzed Azidation | 1-Azido-3-iodobenzoic acid ester | clockss.org |

| This compound | Palladium-Catalyzed Coupling | Ethyl 3-(4-methoxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)benzoate | sigmaaldrich.com |

| This compound | Palladium-Catalyzed Coupling | Ethyl 3-[(12-tert-butyldimethylsilyloxymethyl-1,12-dicarba-closo-dodecaboran)-1-yl]benzoate | sigmaaldrich.com |

| This compound | Iridium-Catalyzed Borylation | Ethyl 3-(Bpin)benzoate derivative | researchgate.net |

Optimization of Synthetic Methodologies (e.g., Response Surface Methodology)

Optimizing the synthesis of this compound and its derivatives is crucial for improving yield, purity, and cost-effectiveness on both laboratory and industrial scales. Response Surface Methodology (RSM) is a powerful statistical tool used for this purpose. ije.irnih.gov RSM employs a collection of mathematical and statistical techniques to model and analyze problems where a response of interest is influenced by several variables. dergipark.org.tr The primary objective is to optimize this response. nih.gov

RSM is typically used to:

Determine the optimal operating conditions to achieve a maximum or minimum response (e.g., maximizing product yield).

Understand the relationships between independent process variables and the desired outcome.

Develop a mathematical model that describes the process.

Common experimental designs used in RSM include the Box-Behnken Design (BBD) and the Central Composite Design (CCD). dergipark.org.trresearchgate.netscirp.org These designs allow for the evaluation of the effects of multiple factors (independent variables) and their interactions on a response variable (e.g., conversion or yield). dergipark.org.tr

While specific literature detailing the RSM optimization for this compound synthesis is not prevalent, the methodology can be hypothetically applied based on its successful use in optimizing similar chemical processes, such as the esterification reaction to produce ethyl acetate. dergipark.org.tr For the synthesis of this compound (e.g., via the esterification of 3-iodobenzoic acid with ethanol), key parameters could be systematically varied and analyzed. ontosight.ai

A hypothetical RSM study for the synthesis of this compound could involve the following steps:

Identify Key Variables: Select the critical process parameters that are expected to influence the reaction yield and purity.

Select an Experimental Design: Choose a suitable design like BBD or CCD to create a matrix of experiments.

Perform Experiments: Conduct the synthesis according to the experimental matrix.

Model Fitting and Analysis: Use statistical software to fit the experimental data to a polynomial equation and perform an analysis of variance (ANOVA) to assess the model's significance and identify the most influential factors. nih.gov

Determine Optimal Conditions: Analyze the response surface plots generated from the model to find the combination of variable settings that results in the optimal response. scirp.org

The following table outlines potential variables and their ranges that could be investigated in an RSM study for the synthesis of this compound.

Table 2: Potential Parameters for RSM Optimization of this compound Synthesis

| Independent Variable (Factor) | Description | Potential Range for Study | Reference for Principle |

|---|---|---|---|

| Temperature (°C) | Affects reaction rate and potential side reactions. | 60 - 100 | dergipark.org.tr |

| Catalyst Amount (% w/w) | Concentration of the acid catalyst (e.g., Sulfuric Acid). | 0.5 - 2.0 | dergipark.org.tr |

| Reactant Molar Ratio | Molar ratio of ethanol to 3-iodobenzoic acid. | 1:1 - 5:1 | dergipark.org.tr |

| Reaction Time (hours) | Duration of the reaction to reach equilibrium or maximum conversion. | 2 - 8 | scirp.org |

By applying RSM, researchers can efficiently navigate the multi-variable landscape of the synthesis to establish robust and optimized protocols, ensuring high yields and purity of the final product. scirp.org

Reactivity Profiles and Transformative Chemistry of Ethyl 3 Iodobenzoate

Cross-Coupling Reactions as a Primary Synthetic Strategy

Cross-coupling reactions are a cornerstone of modern organic synthesis, and ethyl 3-iodobenzoate (B1234465) is an excellent substrate for these transformations. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium catalysts are widely employed in cross-coupling reactions involving ethyl 3-iodobenzoate. The Suzuki-Miyaura coupling, for instance, is a powerful method for forming biaryl compounds and has been utilized with derivatives of this compound. This reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. yonedalabs.com

The Sonogashira reaction is another prominent palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction has been used in the synthesis of various compounds, including indoles in a one-pot, three-component coupling reaction involving this compound. nih.gov The mild reaction conditions of the Sonogashira coupling make it suitable for the synthesis of complex molecules. wikipedia.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with this compound

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Organoboron compounds | Pd(OAc)₂, K₂CO₃, TBAB | Biaryl compounds | mdpi.com |

| Sonogashira | Terminal alkynes | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynylarenes | wikipedia.orgnih.gov |

| Negishi | Organozinc reagents | Pd(OAc)₂ | Aryl-substituted compounds | rsc.orgacs.org |

| Hiyama | Organosilanols | [allylPdCl]₂, dppb or Ph₃As | Biaryl compounds | nih.gov |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions offer a valuable alternative to palladium-based systems. This compound has been successfully employed in copper-catalyzed reactions, such as the conjugate addition of highly functionalized arylmagnesium compounds to enones. chemsrc.com Additionally, copper nanoparticles have been studied as catalysts for the amination of aryl iodides, including this compound, though partial saponification of the ester can occur. mdpi.com In some instances, copper(I) iodide (CuI) has been identified as an optimal catalyst for certain cross-coupling reactions involving iodobenzoates. acs.org

Other Transition Metal-Mediated Transformations

Beyond palladium and copper, other transition metals like nickel and iron also catalyze important transformations of this compound.

Nickel-Catalyzed Reactions: Nickel(II) complexes have been shown to catalyze the cross-coupling between polyfunctional arylzinc derivatives (derived from this compound) and primary alkyl iodides. chemsrc.com Nickel catalysis has also been explored in the context of cross-electrophile coupling reactions. acs.org

Iron-Catalyzed Reactions: Iron-catalyzed cross-coupling reactions are gaining prominence due to the low cost and low toxicity of iron. uni-muenchen.de this compound can be converted into an organomanganese reagent, which then participates in iron-catalyzed cross-coupling reactions with various electrophiles. uni-muenchen.deuni-muenchen.de For example, Fe(acac)₃ has been used as a catalyst for the coupling of bis-(aryl)manganese reagents with alkenyl iodides. mdpi.com

Generation and Reactivity of Organometallic Intermediates

The formation of organometallic intermediates from this compound is a key step that unlocks a wide array of subsequent reactions. These intermediates, primarily organozinc and organomagnesium compounds, are highly reactive and can be used to form new carbon-carbon bonds.

Formation of Arylzinc Reagents

Arylzinc reagents can be prepared from this compound through several methods. One common approach involves an initial iodine-magnesium exchange followed by transmetalation with a zinc salt like zinc chloride (ZnCl₂). uni-muenchen.de This process generates a more stable and functional group-tolerant organozinc species. sigmaaldrich.com Direct insertion of activated zinc dust into the carbon-iodine bond, often facilitated by the presence of lithium chloride, is another effective method for preparing the corresponding arylzinc reagent. beilstein-journals.org These arylzinc reagents are valuable nucleophiles in palladium-catalyzed Negishi cross-coupling reactions. rsc.orgthieme-connect.com

Table 2: Formation of Arylzinc Reagents from this compound

| Method | Reagents | Intermediate | Subsequent Reaction | Reference |

| I/Mg Exchange then Transmetalation | 1. i-PrMgCl·LiCl 2. ZnCl₂ | Arylzinc chloride | Iron-catalyzed cross-coupling | uni-muenchen.de |

| Direct Zinc Insertion | Zn dust, LiCl | Arylzinc chloride | Copper-catalyzed allylation | beilstein-journals.org |

Formation of Arylmagnesium Compounds

Arylmagnesium compounds, also known as Grignard reagents, can be readily generated from this compound. sigmaaldrich.com This is typically achieved through an iodine-magnesium exchange reaction using a strong but non-nucleophilic Grignard reagent like isopropylmagnesium chloride (iPrMgCl), often in the presence of lithium chloride (LiCl) to enhance reactivity and solubility. uni-muenchen.deuni-muenchen.de The resulting arylmagnesium species is a potent nucleophile that can participate in various reactions, including 1,2-additions to ketones and copper-catalyzed cross-coupling reactions. uni-muenchen.dersc.orggatech.edu

Copper-Mediated Aryl Reagent Formation

Copper-catalyzed cross-coupling reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, copper catalysis facilitates the formation of aryl-sulfur bonds, a crucial transformation in the synthesis of pharmaceuticals and other fine chemicals.

Traditional methods for creating aryl-sulfur bonds often require harsh reaction conditions. However, the use of a copper(I) iodide (CuI) catalyst in conjunction with a ligand such as ethylene (B1197577) glycol allows for the coupling of aryl iodides with thiols under milder conditions. For instance, the reaction of an aryl iodide with a thiol can be achieved using 5 mol % of CuI, potassium carbonate (K2CO3) as a base, and ethylene glycol in isopropanol (B130326) at 80°C. google.com This system has proven effective for a variety of functionalized aryl iodides. google.com

The "copper effect" is also notable in Stille cross-coupling reactions, where the addition of a copper(I) salt can enhance the reaction rate. acs.org While typically palladium-catalyzed, the use of a copper(I) iodide catalyst has been shown to be effective for the coupling of aryl iodides with organostannane reagents. acs.org

Aryl(difluoromethyl)phosphonates can also be synthesized via copper-mediated cross-coupling reactions. Aryl iodides, including those with ester functionalities like ethyl 4-iodobenzoate (B1621894), react with (silyldifluoromethyl)phosphonates in the presence of a stoichiometric amount of copper(I) iodide and cesium fluoride (B91410) (CsF) to yield the corresponding aryl(difluoromethyl)phosphonates. nih.gov

| Reaction Type | Catalyst/Reagents | Key Features | Reference |

| Arylation of Thiols | CuI, Ethylene Glycol, K2CO3 | Milder conditions compared to traditional methods. | google.com |

| Stille Cross-Coupling | CuI | "Copper effect" enhances reaction rates. | acs.org |

| Aryl(difluoromethyl)phosphonate Synthesis | CuI, CsF | Tolerates ester functional groups. | nih.gov |

Functional Group Transformations

The direct carboxylation of aryl halides with carbon dioxide (CO2) represents an atom-economical and environmentally friendly approach to synthesizing carboxylic acids. Copper catalysis has been successfully employed for the carboxylation of aryl iodides. nih.gov

For electron-poor aryl iodides, such as ethyl 4-iodobenzoate, the reaction requires slightly more forcing conditions, proceeding at 70°C in a solvent like dimethylacetamide (DMA) to achieve good yields. nih.gov The catalytic system typically involves a copper(I) iodide catalyst and a ligand like N,N,N′,N′-tetramethylethylenediamine (TMEDA). nih.gov This method demonstrates good functional group tolerance, allowing for the selective carboxylation of the iodide in the presence of other halide substituents like bromo or chloro groups. nih.gov

The reaction mechanism is thought to involve the oxidative addition of the aryl iodide to a low-valent copper species, followed by the insertion of CO2 to form a copper carboxylate intermediate. nih.gov

The ethyl ester group of this compound can undergo various transformations. One common reaction is ester cleavage, typically through hydrolysis, to yield the corresponding carboxylic acid, 3-iodobenzoic acid. This hydrolysis can be achieved under acidic or basic conditions.

The ester can also be a site for nucleophilic attack. For example, reaction with a strong base can lead to the formation of a salt. libretexts.org Furthermore, the carbonyl carbon of the ester is electrophilic and can be attacked by nucleophiles, leading to the formation of amides or other ester derivatives. libretexts.org For instance, reacting an ester with an amine can produce an amide and an alcohol. libretexts.org

This compound readily participates in reactions with both nucleophiles and electrophiles. The iodine atom, being a good leaving group, makes the aromatic ring susceptible to nucleophilic substitution. nih.gov

Transmetalation:

Transmetalation is a key step in many cross-coupling reactions, where an organic group is transferred from one metal to another. This compound can undergo transmetalation with organometallic reagents. For example, it reacts with organozinc reagents in the presence of a palladium catalyst in Negishi cross-coupling reactions. acs.orgrsc.org The organozinc reagent first undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the new carbon-carbon bond. acs.org Similarly, it can be used to synthesize functionalized arylmagnesium compounds.

Thiophenoate Formation:

This compound can react with thiols to form thiophenoates. For example, its reaction with thymic acid, a synthon for many thiols, leads to the formation of ethyl 3-thiophenoate. biosynth.com

Other Reactions:

The iodine atom can be replaced by other nucleophiles. For instance, it can be converted to an isocyanide through metal-catalyzed reactions with silver cyanide. vulcanchem.com The partially positively charged carbon atom of the carbonyl group is an electrophile and can be attacked by nucleophiles. libretexts.org Conversely, the lone pairs of electrons on the oxygen atom of the carbonyl group allow for electrophilic attack. libretexts.org

Catalytic Roles and Hypervalent Iodine Chemistry Derived from Ethyl 3 Iodobenzoate

Ethyl 3-iodobenzoate (B1234465) as a Precursor in Organocatalysis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in synthesis. Iodoarenes, including ethyl 3-iodobenzoate, serve as important "pre-catalysts" in this field. rsc.orgrsc.org They are not typically the active catalytic species themselves but are converted in situ to the active hypervalent iodine(III) or iodine(V) catalyst in the presence of a stoichiometric terminal oxidant. rsc.orgnih.gov

This in situ generation of the active catalyst is a key feature of hypervalent iodine catalysis. nih.gov The cycle begins with the iodoarene, which is oxidized by a co-oxidant like meta-chloroperbenzoic acid (mCPBA) or Oxone®. rsc.org This generates a highly reactive hypervalent iodine species that then participates in the desired chemical transformation, such as functionalizing an alkene or a C-H bond. rsc.orgjst.go.jp After performing its function, the hypervalent iodine species is reduced back to the original iodoarene, which can then re-enter the catalytic cycle. rsc.org This catalytic approach offers a more sustainable and atom-economical alternative to using stoichiometric amounts of hypervalent iodine reagents. nsf.gov

Design and Application of Hypervalent Iodine Reagents (e.g., IBX-esters)

The chemistry of hypervalent iodine compounds, which have properties resembling transition metals, is central to their catalytic application. rsc.org These reagents are known for being environmentally friendly alternatives to toxic heavy-metal oxidants. rsc.org

Esters of 2-iodoxybenzoic acid, commonly known as IBX-esters, are a class of pentavalent iodine compounds that can be prepared from their corresponding 2-iodobenzoate (B1229623) ester precursors. umich.eduacs.org The synthesis is typically achieved through the oxidation of the iodobenzoate ester using an oxidant like sodium hypochlorite. umich.eduacs.org For instance, ethyl 2-iodobenzoate can be oxidized to afford ethyl 2-iodoxybenzoate as a stable, microcrystalline solid. acs.org This procedure is adaptable for a wide range of esters. umich.edu

Structurally, IBX-esters are characterized as having a "pseudobenziodoxole" structure. umich.eduacs.org This arises from an intramolecular interaction between an oxygen atom of the ester's carbonyl or sulfonyl group and the hypervalent iodine center. umich.edu This secondary bonding redirects the intermolecular forces that cause the poor solubility of reagents like IBX (2-iodoxybenzoic acid), resulting in IBX-esters that are more soluble in common organic solvents. umich.edu These stable and soluble reagents exhibit oxidizing properties similar to IBX. acs.org

Hypervalent iodine reagents are powerful oxidants capable of mediating a wide array of chemical transformations. rsc.org One of their most common applications is the selective oxidation of alcohols to carbonyl compounds (aldehydes and ketones). acs.org For example, the isopropyl ester of 2-iodylbenzoic acid has been shown to oxidize a range of alcohols to their corresponding aldehydes or ketones under mild conditions. acs.org This oxidation is often catalyzed by additives such as trifluoroacetic acid or potassium bromide. acs.org

Beyond alcohol oxidation, these reagents are used for the oxidation of phenols, sulfides, and amines. rsc.org The oxidative dearomatization of phenols, for instance, yields valuable products like quinones and spirolactones. rsc.org The development of electrochemical methods allows for the generation of the active hypervalent iodine species from a catalytic amount of an iodoarene using electricity as the oxidant, further enhancing the sustainability of these processes. acs.org

The table below summarizes the oxidation of various alcohols using an IBX-ester (isopropyl 2-iodoxybenzoate).

| Entry | Alcohol Substrate | Catalyst | Product | Conversion (%) |

| 1 | 2-Octanol | TFA | 2-Octanone | 95 |

| 2 | Benzyl alcohol | KBr | Benzaldehyde | 100 |

| 3 | 1-Phenylethanol | BF₃·Et₂O | Acetophenone | 100 |

| 4 | Cyclobutanol | TFA | Cyclobutanone | 95 |

| 5 | Cyclohexanol | TFA | Cyclohexanone | 95 |

| 6 | Cycloheptanol | TFA | Cycloheptanone | 90 |

| 7 | Cyclooctanol | TFA | Cyclooctanone | 95 |

| Data sourced from research on the synthetic potential of IBX-esters. acs.org |

The reactivity of hypervalent iodine reagents has been harnessed in several important organocatalytic reactions.

C-H Amination: Hypervalent iodine catalysis provides a metal-free method for direct C-H amination, converting C(sp²)–H and C(sp³)–H bonds into C–N bonds. jst.go.jpnih.govnih.gov This is a powerful strategy for synthesizing nitrogen-containing heterocycles. For example, intramolecular C-H amination of aryl amides using a biaryl-based iodoarene precatalyst can produce benzolactams, which are valuable structural motifs in medicinal chemistry. jst.go.jpnih.gov Similarly, intermolecular C-H amination of arenes and ethers has been achieved at room temperature without the need for a transition metal catalyst. rsc.orgepfl.ch

Oxyamination: The oxyamination of alkenes involves the addition of both a nitrogen and an oxygen atom across the double bond. Hypervalent iodine catalysis enables both intermolecular and intramolecular versions of this reaction. rsc.orgbeilstein-journals.orgthieme-connect.com In one approach, an enantioselective intermolecular oxyamination of alkenes uses an N-(fluorosulfonyl)carbamate as a bifunctional N,O-nucleophile, catalyzed by a chiral organoiodine catalyst. rsc.orgorganic-chemistry.org This reaction produces cyclic products that can be easily converted to valuable β-amino alcohols. rsc.org Another strategy uses simple amides as the source of both nitrogen and oxygen, with additives like Lewis acids or bases controlling the regioselectivity of the addition to furnish oxazoline (B21484) products. beilstein-journals.orgacs.org

Difluorination: Hypervalent iodine reagents are also used to catalyze the difluorination of alkenes. nih.govacs.org A system using p-iodotoluene as a catalyst in combination with a fluorine source like HF-pyridine can achieve the vicinal difluorination of olefins. organic-chemistry.orgacs.org This method is effective for functionalized aromatic olefins, such as α-aryl-α,β-unsaturated ketones and cinnamyl alcohols, converting them into difluorinated products in good yields. acs.org Ring-expansive difluorination of alkynylcyclopropanes has also been demonstrated using hypervalent iodine(III) reagents. rsc.org

Oxidative Transformations Mediated by Hypervalent Iodine

Transition Metal Catalysis Involving Iodobenzoate Ligands or Substrates

In addition to their role in organocatalysis, iodobenzoates are important substrates in transition metal-catalyzed reactions, where the carbon-iodine bond is activated by a metal center.

Cobalt catalysis has proven effective for the cyclization of ortho-iodobenzoates with aldehydes to synthesize phthalides, a class of compounds with significant biological activity. nih.gov In a typical procedure, methyl 2-iodobenzoate reacts with various aldehydes in the presence of a cobalt(II) catalyst, such as [CoI₂(dppe)] (where dppe is 1,2-bis(diphenylphosphino)ethane), and zinc powder as a reductant. nih.gov

This method is robust and tolerates a wide range of functional groups on both aromatic and aliphatic aldehydes, providing the corresponding phthalide (B148349) derivatives in good to excellent yields. nih.gov Furthermore, the use of chiral bidentate phosphine (B1218219) ligands in place of dppe allows for an asymmetric version of this reaction, producing chiral phthalides with high enantiomeric excess. nih.govnih.gov For example, using the chiral ligand (S,S)-dipamp, various aromatic aldehydes cyclize with methyl 2-iodobenzoate to yield (S)-phthalides with up to 98% enantiomeric excess. nih.gov

The table below showcases the results of the enantioselective cobalt-catalyzed cyclization of methyl 2-iodobenzoate with various aromatic aldehydes.

| Entry | Aldehyde (R in R-CHO) | Product Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Phenyl | 89 | 94 |

| 2 | 4-Tolyl | 88 | 98 |

| 3 | 4-tert-Butylphenyl | 88 | 98 |

| 4 | 4-Chlorophenyl | 81 | 70 |

| 5 | 4-(Trifluoromethyl)phenyl | 85 | 96 |

| Data from a study on cobalt-catalyzed cyclization for synthesizing chiral phthalides. nih.gov |

Copper-Catalyzed Processes with Aryl Iodides

This compound and other aryl iodides serve as crucial coupling partners in a variety of copper-catalyzed transformations. These reactions are valued for their efficiency and functional group tolerance, providing pathways to complex molecules.

One prominent application is the copper-catalyzed N-arylation of amines. Research has demonstrated the use of copper nanoparticles (CuNPs) as catalysts in the arylation of n-octylamine with various iodoarenes, including this compound. mdpi.com In these reactions, a catalytic system comprising CuNPs and a specific ligand facilitates the formation of a new carbon-nitrogen bond. For instance, the reaction of this compound with n-octylamine, catalyzed by copper nanoparticles and a ligand in DMSO, yields the corresponding N-arylated product. mdpi.com However, the yields can be moderate, potentially due to partial saponification of the ester group under basic reaction conditions. mdpi.com The choice of solvent and ligand is critical; running reactions in DMF at higher temperatures has been shown to improve yields for certain substrates. mdpi.com

Another significant copper-catalyzed process is the cross-coupling of iodobenzoates with bromozinc-difluorophosphonate. This method provides a direct route to aryldifluorophosphonates, which are of considerable interest in medicinal chemistry as non-hydrolyzable phosphate (B84403) mimetics. acs.org The reaction demonstrates high efficiency and broad functional group compatibility. The process involves the in-situ generation of a bromozinc-difluorophosphonate reagent, which then couples with an iodobenzoate in the presence of a copper(I) iodide (CuI) catalyst and a 1,10-phenanthroline (B135089) (phen) ligand. acs.org The ester group on the iodobenzoate is believed to act as a directing group, playing a crucial role in the reaction's efficiency. acs.org

Table 1: Examples of Copper-Catalyzed Reactions with Aryl Iodides

| Aryl Iodide | Coupling Partner | Catalyst System | Solvent | Product Yield | Reference |

|---|---|---|---|---|---|

| This compound | n-Octylamine | CuNPs (25 nm) / Ligand L1 | DMSO | 45% | mdpi.com |

| Methyl 4-iodobenzoate (B1621894) | n-Octylamine | CuNPs (25 nm) / Ligand L1 | DMSO | 46% | mdpi.com |

| Methyl 2-iodobenzoate | Diethyl bromodifluoromethylphosphonate / Zn | CuI / phen | Dioxane | 95% | acs.org |

| Ethyl 4-iodobenzoate | Diethyl bromodifluoromethylphosphonate / Zn | CuI / phen | Dioxane | 91% | acs.org |

Mechanistic Insights into Catalytic Activation and Turnover

For copper-catalyzed cross-coupling reactions, a plausible mechanism often involves a Cu(I)/Cu(III) catalytic cycle. rsc.org A proposed pathway for the decarboxylative cross-coupling of an aryl iodide begins with the reaction of the Cu(I) catalyst with the coupling partner to form a copper(I)-organointermediate. rsc.org This intermediate then undergoes oxidative addition with the aryl iodide (such as this compound) to form a high-valent copper(III) species. rsc.org The final product is then formed via reductive elimination from this Cu(III) intermediate, which also regenerates the active Cu(I) catalyst, thus completing the catalytic cycle. rsc.org

The activation of C-H bonds is a critical step in many catalytic cycles. snnu.edu.cn With high-valent late transition metals like Pd(II) or Rh(III), this often occurs through an electrophilic pathway known as concerted metalation-deprotonation (CMD). rsc.org In some palladium-catalyzed reactions using a norbornene mediator, the mechanism proceeds through a sequence of ortho-C-H activation, norbornene insertion, and subsequent meta-C-H activation. rsc.orgresearchgate.netnih.gov The selectivity-determining step in these reactions is often the C-C bond formation, which can proceed through a Pd(IV) intermediate generated via oxidative addition of the coupling partner to a Pd(II) species. rsc.orgresearchgate.net The pathway for this oxidative addition can vary; for instance, alkyl iodides may react via an SN2 pathway, whereas aryl iodides often favor a concerted oxidative addition. rsc.orgresearchgate.net

While the principles of oxidative addition and reductive elimination are common across different transition metals, the specific intermediates and oxidation states involved can differ. nih.gov For example, rhodium(III)-catalyzed C-H activation is typically limited to C(sp²)–H bonds and often requires chelation assistance. snnu.edu.cn In contrast, copper catalysis, as seen in the cross-coupling with iodobenzoates, can proceed efficiently without such mediators, highlighting the unique reactivity of copper systems. acs.org The directing capability of functional groups on the aryl iodide, such as the ester in this compound, can play a significant role in facilitating the key steps of the catalytic cycle. acs.org

Applications of Ethyl 3 Iodobenzoate in Functional Materials and Advanced Organic Synthesis

Scaffold for the Construction of Complex Organic Architectures

The true power of ethyl 3-iodobenzoate (B1234465) lies in its role as a scaffold, a foundational piece upon which larger, more complex, and functionally sophisticated molecules can be systematically built. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in a wide array of transition metal-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility in constructing complex molecular frameworks that would be otherwise difficult to access.

Researchers have employed ethyl 3-iodobenzoate in various synthetic strategies. For instance, it is a common substrate in Sonogashira coupling reactions, where it reacts with terminal alkynes to form internal alkynes. In one such application, this compound was reacted with 1,3-diethynylbenzene (B158350) in the presence of a palladium catalyst (Pd(PPh₃)₄) and copper(I) iodide (CuI) to produce diethyl-3,3'-(1,3-phenylenebis(ethyne-2,1-diyl))dibenzoate with a high yield of 87%. researchgate.net This resulting molecule serves as a rigid ligand, which, after hydrolysis of the ester groups, is used to construct porous metal-organic cages. researchgate.net

Furthermore, this compound is utilized in Grignard reactions. Following an iodine-magnesium exchange, the resulting arylmagnesium intermediate can react with ketones to produce highly functionalized tertiary alcohols. nih.gov This method was successfully used to synthesize a range of benzocyclobutenols by reacting the Grignard reagent derived from this compound with various ketone precursors. nih.gov The compound also serves as a precursor in aryne chemistry, where its derivatives can undergo C-C bond cleavage to generate reactive aryne intermediates, leading to the formation of diverse and complex structures. nih.gov Its utility is further highlighted in the synthesis of various functionalized aryl compounds through reactions like Suzuki coupling, demonstrating its broad applicability as a versatile building block. Current time information in Bangalore, IN.rsc.org

| Product Synthesized from this compound | Synthetic Method | Application of Product | Reference |

| Diethyl-3,3'-(1,3-phenylenebis(ethyne-2,1-diyl))dibenzoate | Sonogashira Coupling | Ligand for Metal-Organic Cages | researchgate.net |

| Functionalized Benzocyclobutenols | Grignard Reaction | Intermediate for α-aryl ketones | nih.gov |

| Ethyl 3-phenylbenzoate | Suzuki Coupling | Biphenyl derivative synthesis | rsc.org |

| Ethyl 3-{[4-(dimethylamino)phenyl]ethynyl}benzoate | Sonogashira Coupling | Alleno-acetylenic scaffold precursor | frontiersin.org |

Integration into Polymeric Structures and Organic Electronic Devices

The field of organic electronics, which includes devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on semiconducting polymers. nih.govresearchgate.net The performance of these devices is critically dependent on the molecular structure and packing of the polymer chains, which influences charge transport and light absorption. nih.gov this compound serves as a valuable building block for these advanced materials. Current time information in Bangalore, IN.

While not a monomer that polymerizes on its own, its utility comes from the iodo-group, which allows it to be incorporated into polymer backbones through cross-coupling polymerization reactions like Suzuki or Sonogashira coupling. Current time information in Bangalore, IN. This allows for the precise design of conjugated polymers where the electronic properties can be tuned. For example, by coupling bifunctional monomers derived from this compound with other aromatic building blocks, chemists can create polymers with specific band gaps and charge carrier mobilities tailored for electronic applications. researchgate.netmdpi.com

The development of functional polymers for organic electronics often requires the synthesis of monomers bearing specific side chains or functional groups to control solubility, morphology, and electronic properties. researchgate.net this compound can be chemically modified through its iodo and ester groups to create such custom monomers. These monomers can then be polymerized to yield materials for various organic electronic devices, including transistors, sensors, and light-emitting diodes. Current time information in Bangalore, IN.nih.gov For instance, the general class of poly(3,4-ethylenedioxythiophene) (PEDOT) is a widely used conductive polymer in organic electronics, and its synthesis highlights the importance of building block chemistry to create high-performance materials. frontiersin.orgrsc.org Building blocks like this compound are essential for creating the diversity of structures needed to advance this field.

Precursor for Boron-Nitrogen Containing Materials (e.g., Iodinated Hexa-aryl Borazines)

Boron-nitrogen (B-N) containing materials, such as borazines, are of significant interest due to their unique optoelectronic properties and potential as components in functional materials. rsc.orgresearchgate.net Borazines, sometimes called "inorganic benzene (B151609)," can be doped into carbon-based systems to engineer their electronic characteristics. rsc.orgresearchgate.net Iodinated hexa-aryl borazines are particularly valuable as they serve as versatile substrates for further functionalization through cross-coupling reactions, allowing for the construction of even more complex B-N materials. rsc.orgresearcher.life

The synthesis of these materials often relies on iodinated aromatic precursors. rsc.orgresearcher.life While many routes to iodinated hexa-aryl borazines involve the direct iodination of a pre-formed borazine (B1220974) ring, the use of iodinated starting materials like iodo-anilines or iodo-aryl lithium reagents is also a key strategy. cardiff.ac.ukresearchgate.net this compound fits into this synthetic paradigm as a readily available source of the 3-iodophenyl moiety.

A direct and notable application is the synthesis of complex boron-containing cage compounds. This compound has been used to synthesize ethyl 3-[(12-tert-butyldimethylsilyloxymethyl-1,12-dicarba-closo-dodecaboran)-1-yl]benzoate. rsc.org This demonstrates its role as a precursor for introducing aromatic groups into complex boron cluster frameworks, highlighting its utility in creating sophisticated hybrid organic-inorganic materials.

Utility as a Synthon for Agrochemicals and Specialty Chemicals

In the synthesis of complex molecules for specialized applications like agrochemicals, chemists rely on "synthons," which are structural units within a molecule that can be formed or assembled by known synthetic operations. This compound is a valuable synthon for the 3-carboxyphenyl group, with the iodine atom providing a reliable reaction site for building molecular complexity. Current time information in Bangalore, IN.

The utility of iodo-aryl compounds as synthons is well-illustrated in the synthesis of modern herbicides. For example, Carfentrazone-ethyl is a potent triazolone herbicide used for post-emergent control of broadleaf weeds. nih.govapvma.gov.au Its mode of action involves the inhibition of the protoporphyrinogen (B1215707) oxidase enzyme. While not synthesized directly from this compound, its reported synthetic routes demonstrate the value of the iodo-aryl functional group. One efficient synthesis of Carfentrazone-ethyl involves a Heck coupling reaction between an iodinated phenyl-triazole intermediate and ethyl acrylate. nih.gov This key step, which forms a crucial carbon-carbon bond in the final product, relies on the reactivity of the iodine atom on the aromatic ring. This showcases the industrial relevance of synthetic strategies that employ iodo-aryl building blocks, a class of compounds for which this compound is a prime example.

Development of Affinity Labels and Molecular Probes

Affinity labels and molecular probes are essential tools in biochemistry and medical research, used to identify, quantify, and visualize biological molecules like proteins and peptides. researchgate.netnih.gov Radioiodinated probes, in particular, are widely used in diagnostic imaging (e.g., SPECT imaging) and radiotherapy. A significant challenge in this area is the development of methods to attach radioactive iodine isotopes (like ¹²³I, ¹²⁵I, or ¹³¹I) to biomolecules stably. nih.gov

Direct iodination of proteins is often not ideal as it can lead to instability and loss of the radioisotope in vivo. nih.gov To overcome this, indirect labeling methods using prosthetic groups or "agents" have been developed. One of the most important of these agents is N-succinimidyl 3-iodobenzoate ([*I]SIB). researchgate.netnih.gov This molecule reacts with amine groups (specifically, lysine (B10760008) residues) on proteins to form a stable covalent bond, effectively labeling the protein with iodine.

This compound is a key starting material for the synthesis of this labeling agent. The synthesis involves the hydrolysis of this compound to 3-iodobenzoic acid. This acid is then reacted with N-hydroxysuccinimide to form the activated N-succinimidyl ester, which can be subsequently radioiodinated to produce [*I]SIB. nih.gov This positions this compound as a fundamental precursor in the production of critical reagents for biomedical imaging and research.

| Labeling Agent/Probe | Precursor | Application | Reference |

| N-succinimidyl 3-[I]iodobenzoate ([I]SIB) | This compound (via 3-iodobenzoic acid) | Indirect radioiodination of proteins and peptides for imaging and therapy. | researchgate.netnih.gov |

| N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB) | 3-iodobenzoate derivative | Radioiodination of internalizing proteins and peptides. | nih.gov |

| Fluorescent Probes | Ethyl 2-hydroxy-5-iodobenzoate | Labeling of flavin-dependent enzymes. | researchgate.net |

Medicinal Chemistry and Radiopharmaceutical Development Leveraging Iodobenzoate Scaffolds

Design and Synthesis of Biologically Active Compounds Based on Ethyl 3-iodobenzoate (B1234465)

Ethyl 3-iodobenzoate serves as a key intermediate in the synthesis of diverse heterocyclic compounds with significant biological activities. sigmaaldrich.com Its utility stems from the reactivity of the iodine atom, which can be readily displaced or participate in various coupling reactions to build more complex molecular architectures.

Synthesis of Benzimidazole (B57391) Derivatives: An improved protocol for synthesizing benzimidazole derivatives starts from this compound. researchgate.net In one method, this compound is condensed with benzimidazole in the presence of potassium phosphate (B84403) to form ethyl 3-(1H-benzo[d]imidazol-1-yl)benzoate. This intermediate is then hydrolyzed with a lithium hydroxide (B78521) solution to yield the corresponding carboxylic acid. Finally, amide coupling with various aryl amines produces a library of 3-(1H-benzo[d]imidazol-1-yl)phenyl aryl amide derivatives. researchgate.net Another approach involves reacting this compound with benzimidazole under microwave conditions in the presence of N,N'-dimethylethylenediamine to afford ethyl 3-(1H-benzo[d]imidazol-1-yl)benzoate, which is subsequently hydrolyzed and coupled with amines.

Synthesis of Thieno[2,3-d]pyrimidine (B153573) Antifolates: The iodobenzoate scaffold is crucial for the synthesis of thieno[2,3-d]pyrimidine antifolates, which are potent inhibitors of purine (B94841) biosynthesis. nih.govacs.org Although this synthesis often starts with ethyl 4-iodobenzoate (B1621894), the principles can be adapted. The general synthesis involves a palladium-catalyzed reaction between an appropriate allyl alcohol and ethyl 4-iodobenzoate to produce aldehyde intermediates. nih.govacs.org These aldehydes then undergo a Gewald reaction with sulfur and ethyl cyanoacetate (B8463686) to form substituted thiophenes. Cyclization with chloroformamidine (B3279071) hydrochloride yields the thieno[2,3-d]pyrimidine core. nih.govacs.org Subsequent hydrolysis and coupling with amino acids like diethyl-L-glutamate, followed by a final saponification step, produce the target antifolate compounds. nih.govacs.org

Synthesis of Kinase Inhibitors: The this compound moiety is a foundational component in the development of potent kinase inhibitors, including those targeting Discoidin Domain Receptors (DDR1 and DDR2). mdpi.comdrugbank.com For example, in the synthesis of dasatinib (B193332) analogues, which are effective against both DDR1 and DDR2, the core structure is built upon a benzimidazole scaffold that can be derived from iodobenzoate precursors. drugbank.com Similarly, the synthesis of PROTACs (Proteolysis Targeting Chimeras) designed to overcome drug resistance in cancer has utilized mthis compound. The synthesis involves a Sonogashira coupling of the iodobenzoate, followed by further coupling reactions and condensations to build the final complex molecule. nih.gov

Structure-Activity Relationship Studies for Biological Targets

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. For derivatives of this compound, these studies have provided valuable insights into how structural modifications influence their interaction with biological targets.

Thieno[2,3-d]pyrimidine Antifolates: For thieno[2,3-d]pyrimidine antifolates, SAR studies have revealed the importance of the bridge length connecting the pyrimidine (B1678525) ring to the benzoate (B1203000) moiety. A series of compounds with bridge variations from two to eight carbon atoms were synthesized and evaluated. nih.gov The analogues with three and four-methylene bridges showed the most potent growth inhibitory effects against human tumor cells expressing folate receptors. nih.gov The activity progressively decreased as the bridge length increased to five, six, seven, and eight methylene (B1212753) units. nih.gov These findings indicate that the spatial orientation and distance between the heterocyclic core and the glutamate (B1630785) portion are critical for biological activity. nih.govacs.org Further studies on related pyrrolo[2,3-d]pyrimidine antifolates emphasized the critical role of the terminal amino acid, showing that replacing L-glutamate with other natural or unnatural amino acids significantly impacts transporter binding and biological activity. nih.govacs.orgnih.gov

Benzimidazole-Based Kinase Inhibitors: In the development of benzimidazole-based kinase inhibitors, SAR studies have been instrumental in enhancing potency and selectivity. For checkpoint kinase 2 (Chk2) inhibitors, high-throughput screening identified a 2-arylbenzimidazole scaffold as a starting point. acs.org Modifications to the 5-carboxy substituent on the benzimidazole ring led to the discovery that a primary amide (compound 1f, IC₅₀ = 55 nM) was more potent than the original carboxylate (compound 1a, IC₅₀ = 640 nM). acs.org The substitution pattern on the benzimidazole ring significantly impacts the inhibitory activity against various kinases. rsc.org For instance, an amino group at the 2-position often facilitates interaction with enzymes, while derivatization at the N-H position can enhance biological activity. rsc.org In the context of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors, the addition of a 2,6-dimethyl phenyl group resulted in a highly potent compound. nih.gov

| Compound Class | Modification | Impact on Activity |

| Thieno[2,3-d]pyrimidine Antifolates | Increasing methylene bridge length (from 4 to 8 carbons) | Progressive decrease in growth inhibitory effects nih.gov |

| Thieno[2,3-d]pyrimidine Antifolates | Replacement of L-glutamate with other amino acids | Altered transporter binding and biological activity nih.govnih.gov |

| Benzimidazole Chk2 Inhibitors | Replacement of 5-carboxy with primary amide | Increased inhibitory potency acs.org |

| Benzimidazole Lck Inhibitors | Addition of a 2,6-dimethyl phenyl group | Enhanced potency nih.gov |

Radiochemistry and Radiolabeling Strategies

The iodobenzoate scaffold is particularly valuable in radiochemistry due to the presence of a stable iodine atom, which can be replaced with a radioactive isotope of iodine. This allows for the development of radiopharmaceuticals for both diagnostic and therapeutic applications. acs.orgnih.gov

Development of Diagnostic Imaging Agents (e.g., with Iodine-131, Iodine-125)

Radioiodinated compounds are widely used for diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). acs.orgnih.gov Isotopes such as Iodine-123 and Iodine-125 are used for SPECT, while Iodine-124 is used for PET. nih.govmdpi.com The this compound framework serves as a precursor for creating these imaging agents.

A key strategy is the synthesis of N-succinimidyl-3-[I]iodobenzoate ([I]SIB), a prosthetic group used for the indirect radioiodination of proteins and peptides. researchgate.netnih.gov This method is preferred over direct radioiodination because it yields labeled proteins that are more stable in vivo. nih.gov The synthesis of [*I]SIB involves the radioiododestannylation of a tin precursor, N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB), using an oxidant like tert-butylhydroperoxide, which can achieve radiochemical yields of around 80%. researchgate.netnih.gov

The resulting [*I]SIB can then be conjugated to a biomolecule, such as a DARPin (Designed Ankyrin Repeat Protein), for targeted imaging. mdpi.com For example, indirect labeling of the anti-HER2 DARPin (HE)3-G3 with Iodine-125 using a succinimidyl-para-iodobenzoate (SPIB) linker resulted in superior imaging contrast compared to direct labeling methods. mdpi.com This approach led to higher tumor-to-blood and tumor-to-organ ratios, demonstrating its potential for developing SPECT and PET imaging agents with Iodine-123 and Iodine-124, respectively. mdpi.com

| Isotope | Imaging Modality | Key Application/Finding | Reference |

| Iodine-125 | Preclinical SPECT/Research | Used as a surrogate for I-123 and I-124 in preclinical studies. Labeling of anti-HER2 DARPins with 125I-PIB showed improved imaging contrast. | mdpi.com |

| Iodine-123 | SPECT | Proposed for SPECT imaging of HER2 expression when using the indirect radioiodination method with SIB derivatives. | mdpi.comsnmjournals.org |

| Iodine-124 | PET | Proposed for PET imaging of HER2 expression. The longer half-life is suitable for imaging monoclonal antibodies. | nih.govmdpi.comsnmjournals.org |

Design of Targeted Radiotherapeutic Agents

The same chemical principles used for diagnostic agents can be applied to create targeted radiotherapeutics by using beta-emitting isotopes like Iodine-131. nih.gov These agents deliver a cytotoxic radiation dose directly to target cells, such as cancer cells, while minimizing damage to surrounding healthy tissue.

The use of residualizing agents, which are designed to be trapped inside the target cell after internalization, is a key strategy for enhancing therapeutic efficacy. The N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB) linker is one such agent. snmjournals.org The guanidinomethyl group ensures that after the radiolabeled antibody is internalized and degraded in the lysosomes, the radioactive catabolite remains charged and is retained within the cell.

Studies have shown that labeling an anti-HER2 Nanobody with Iodine-131 using *I-SGMIB resulted in significantly higher tumor uptake compared to other labeling methods. snmjournals.org This enhanced retention of the radiolabel within the tumor suggests that this approach could be highly effective for targeted radiotherapy. snmjournals.org Further research is exploring the utility of these SGMIB-labeled nanobodies with Iodine-131 for treating HER2-positive cancers. snmjournals.org

Exploration of Pharmacological Activities (e.g., Kinase Inhibition)

Derivatives of this compound have been explored for a variety of pharmacological activities, with a significant focus on the development of kinase inhibitors for cancer therapy.

Kinase Inhibition: The benzimidazole scaffold, often synthesized from iodobenzoate precursors, is a common motif in kinase inhibitors. researchgate.net These compounds can act as ATP-competitive inhibitors, showing high selectivity by exploiting unique structural features of the target kinase. researchgate.net

DDR1 and DDR2 Inhibition: Several studies have focused on developing inhibitors for Discoidin Domain Receptors 1 and 2 (DDR1/DDR2), which are receptor tyrosine kinases implicated in cancer and fibrosis. mdpi.comredxpharma.com An ethylated analogue of a known DDR inhibitor, synthesized from an iodobenzoate precursor, was found to be a selective and potent DDR1 inhibitor with an IC₅₀ of 6.8 nM. mdpi.com Further optimization led to the design of novel dasatinib analogues that showed potent inhibitory activity against both DDR1 and DDR2, with one compound (3j) exhibiting IC₅₀ values of 2.26 nM for DDR1 and 7.04 nM for DDR2. drugbank.com

Other Kinase Targets: Benzimidazole derivatives have also been investigated as inhibitors for other kinases, such as Chk2, Lck, and VEGFR-2. acs.orgnih.govajgreenchem.com The SAR studies for these compounds have been crucial in identifying potent and selective inhibitors.

Antifolate Activity: As previously mentioned, thieno[2,3-d]pyrimidine derivatives synthesized from iodobenzoates act as antifolates. nih.govacs.org These compounds inhibit de novo purine biosynthesis by targeting enzymes like glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase). nih.gov Their mechanism of action and selectivity for folate receptors make them unique among antifolate drugs. nih.gov

| Compound/Derivative Class | Pharmacological Activity | Target(s) | Example IC₅₀ Values | Reference |

| Thieno[2,3-d]pyrimidine derivatives | Antifolate / Anticancer | GARFTase, AICARFTase | 4.7 nM - 334 nM (cell growth inhibition) | nih.govacs.orgnih.gov |

| Dasatinib analogues | Kinase Inhibition | DDR1, DDR2 | 2.26 nM (DDR1), 7.04 nM (DDR2) | drugbank.com |

| Ethylated DDR inhibitor (7rh) | Kinase Inhibition | DDR1 | 6.8 nM | mdpi.com |

| 2-Arylbenzimidazole (1f) | Kinase Inhibition | Chk2 | 55 nM | acs.org |

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of ethyl 3-iodobenzoate (B1234465) by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of ethyl 3-iodobenzoate displays characteristic signals that confirm the presence of both the ethyl group and the substituted benzene (B151609) ring. The ethyl group protons appear as a triplet at approximately 1.4 ppm, corresponding to the methyl (-CH₃) group, and a quartet at around 4.4 ppm, attributed to the methylene (B1212753) (-CH₂-) group. vulcanchem.com The aromatic protons produce a more complex pattern of signals in the range of 7.0-8.5 ppm. vulcanchem.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation. Key resonances include a signal for the carbonyl carbon of the ester group at approximately 165-170 ppm. vulcanchem.com The carbon atom attached to the iodine, influenced by the heavy atom effect, typically appears significantly upfield between 90-100 ppm. vulcanchem.com The remaining aromatic carbons and the ethyl group carbons also show distinct signals. rsc.orgrsc.org

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~1.4 | Triplet | -CH₃ |

| ¹H | ~4.4 | Quartet | -CH₂- |

| ¹H | 7.0-8.5 | Multiplet | Aromatic Protons |

| ¹³C | ~14 | Singlet | -CH₃ |

| ¹³C | ~61 | Singlet | -CH₂- |

| ¹³C | 90-100 | Singlet | C-I |

| ¹³C | 128-142 | Multiple Signals | Aromatic Carbons |

| ¹³C | 164-166 | Singlet | C=O |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data compiled from multiple sources. vulcanchem.comvulcanchem.comrsc.orgrsc.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide additional structural information. In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 276, corresponding to the molecular weight of the compound (C₉H₉IO₂). nih.govnist.gov

The fragmentation of the molecular ion provides characteristic daughter ions. A prominent fragment is often observed at m/z 231, resulting from the loss of the ethoxy group (-OCH₂CH₃). nih.gov Another significant fragmentation pathway involves the cleavage of the C-I bond. docbrown.info

Table 2: Key Mass Spectrometry Data for this compound

| m/z | Ion | Description |

|---|---|---|

| 276 | [C₉H₉IO₂]⁺ | Molecular Ion (M⁺) |

| 231 | [C₇H₄IO]⁺ | Loss of ethoxy group ([M-C₂H₅O]⁺) |

| 203 | [C₇H₄O₂]⁺ | Loss of iodine radical ([M-I]⁺) |

| 127 | [I]⁺ | Iodine cation |

Note: Fragmentation patterns can vary depending on the ionization method and energy. Data sourced from PubChem. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. studymind.co.uk The IR spectrum is characterized by strong absorption bands corresponding to the vibrations of specific bonds within the molecule.

The most prominent feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group, which typically appears in the range of 1720-1750 cm⁻¹. vulcanchem.comvulcanchem.com Additionally, the spectrum will show characteristic absorptions for the aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-O stretching vibrations around 1000-1300 cm⁻¹. vulcanchem.commvpsvktcollege.ac.in

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2980-3080 | Medium | Aromatic C-H Stretch |

| 2850-2960 | Medium | Aliphatic C-H Stretch |

| 1720-1750 | Strong, Sharp | C=O (Ester) Stretch |

| 1450-1600 | Medium-Strong | Aromatic C=C Stretch |

| 1000-1300 | Strong | C-O (Ester) Stretch |

Note: Peak positions and intensities are approximate. Data compiled from various spectroscopic resources. vulcanchem.comvulcanchem.commvpsvktcollege.ac.in

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for this compound by determining the precise arrangement of atoms in its crystalline solid state. cam.ac.uk This technique allows for the accurate measurement of bond lengths, bond angles, and intermolecular interactions.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

Gas Chromatography (GC): Gas chromatography is a common technique used to determine the purity of volatile compounds like this compound. tcichemicals.comthermofisher.com When coupled with a mass spectrometer (GC-MS), it allows for both the separation and identification of the components in a sample. nih.govrsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for the analysis and purification of this compound. researchgate.net Reversed-phase HPLC, often using a C18 column with a mobile phase such as an acetonitrile/water gradient, is frequently employed for purity assessment. vulcanchem.com

Thin-Layer Chromatography (TLC): TLC is a simple and rapid qualitative technique used to monitor the progress of reactions involving this compound and to get a preliminary assessment of its purity. orgsyn.org The compound's retention factor (Rf) value will depend on the solvent system used.

Computational and Theoretical Investigations of Ethyl 3 Iodobenzoate

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding the electronic structure and reactivity of compounds related to ethyl 3-iodobenzoate (B1234465). osti.gov These studies often focus on the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and electrostatic potential maps to predict how the molecule will interact with other chemical species.

The presence of the iodine atom and the ethyl ester group on the benzene (B151609) ring significantly influences the electronic properties of the molecule. The iodine atom, being a large and polarizable halogen, can participate in halogen bonding, which can affect the molecule's interaction with biological targets. The ester group, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution.

Computational analyses of similar palladium(II) dimers have shown that the highest occupied molecular orbital (HOMO) is often a dσ* Pd-Pd antibonding orbital, while the lowest unoccupied molecular orbital (LUMO) is primarily located on the surrounding ligands. caltech.edu This separation of orbitals is key to understanding the photophysical properties and reactivity of such complexes. caltech.edu

Table 1: Calculated Properties from Quantum Chemical Studies

| Property | Description | Significance for Ethyl 3-iodobenzoate |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller gap generally indicates higher reactivity. The substituents on the benzene ring modulate this gap. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of the molecule. | Predicts regions of electrophilic and nucleophilic attack. The iodine and carbonyl oxygen are potential sites for interaction. researchgate.net |

| Atomic Charges | The distribution of electron charge among the atoms in the molecule. | Helps to understand the polarity of bonds and the reactivity of different atomic sites. |

| Halogen Bonding Potential | The ability of the iodine atom to act as a halogen bond donor. | Influences intermolecular interactions and binding to biological macromolecules. |

Molecular Modeling of Reactivity and Selectivity

Molecular modeling is a powerful tool for predicting the reactivity and selectivity of organic reactions involving this compound. For instance, in transition metal-catalyzed cross-coupling reactions, where this compound can serve as a substrate, modeling can help to understand the steric and electronic factors that govern the reaction's outcome.